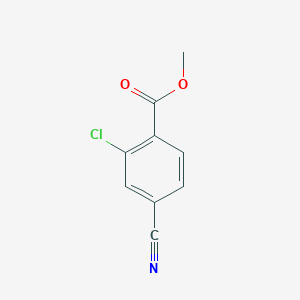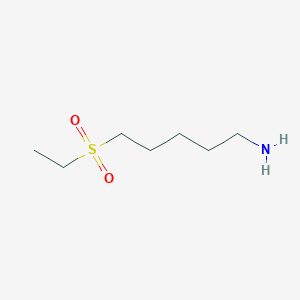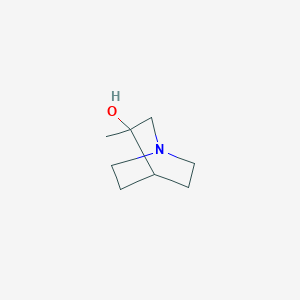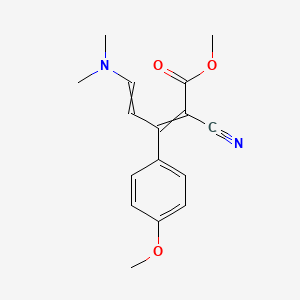
2,2-Dimethylsuccinic acid 4-(4-methoxybenzyl) ester
Vue d'ensemble
Description
2,2-Dimethylsuccinic acid 4-(4-methoxybenzyl) ester is a chemical compound with the molecular formula C14H18O5 and a molecular weight of 266.29 g/mol. It is derived from 2,2-Dimethylsuccinic acid and 4-Methoxybenzyl phenylacetate .
Molecular Structure Analysis
The molecular structure of 2,2-Dimethylsuccinic acid 4-(4-methoxybenzyl) ester can be deduced from its parent compounds. 2,2-Dimethylsuccinic acid has a molecular formula of C6H10O4 , and 4-Methoxybenzyl phenylacetate has a molecular formula of C16H16O3 .Applications De Recherche Scientifique
Esterification Techniques : The compound plays a role in the development of esterification methods. Shah et al. (2014) discussed the conversion of carboxylic acids to corresponding 4-methoxybenzyl (PMB) esters using 4-methoxybenzyl-2,2,2-trichloroacetimidate, highlighting its effectiveness for complex or sensitive substrates (Shah et al., 2014).
Insulinotropic Potential : Research by Ladrière et al. (1998) investigated the insulin secretory response to various esters of succinic acid, including 2,2-Dimethylsuccinic acid derivatives, in rat pancreatic islets. This study is significant for understanding the potential of these compounds in diabetes treatment (Ladrière et al., 1998).
Synthesis of Amino Acid Esters : Stelakatos and Argyropoulos (1970) focused on synthesizing L-amino-acid 4-methoxybenzyl ester hydrochlorides, demonstrating the utility of 2,2-Dimethylsuccinic acid 4-(4-methoxybenzyl) ester in amino acid chemistry (Stelakatos & Argyropoulos, 1970).
Enzymatic Desymmetrization : Kedrowski (2003) explored the synthesis of orthogonally protected 2-methylcysteines using an enzymatic approach involving 4-methoxybenzyl alcohol, highlighting the compound's relevance in stereoselective synthesis (Kedrowski, 2003).
Chemical Reagents and Synthesis : Xiao-hui (2011) reported on the synthesis of a new ester of monochloro pyrethrum acid, using 4-methoxybenzyl ester, demonstrating the compound's utility in the development of novel chemical reagents (Xiao-hui, 2011).
Protecting Group in Organic Synthesis : The use of 2,2-Dimethylsuccinic acid 4-(4-methoxybenzyl) ester as a protecting group in organic synthesis is explored in several studies, such as Rosowskin and Yu (1989), highlighting its role in facilitating complex synthetic processes (Rosowskin & Yu, 1989).
Green Chemistry Applications : Villa et al. (2005) applied the compound in green chemistry, specifically in the synthesis of aromatic esters used in cosmetics, demonstrating its utility in eco-friendly methodologies (Villa et al., 2005).
Propriétés
IUPAC Name |
4-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-14(2,13(16)17)8-12(15)19-9-10-4-6-11(18-3)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDSPKVADVFSJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)OCC1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylsuccinic acid 4-(4-methoxybenzyl) ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















